

Spectroscopic Data Interpretation for cyclo(L-Pro-L-Val): A Technical Guide

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Compound of Interest

Compound Name: cyclo(L-Pro-L-Val)

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Abstract

Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the diketopiperazine class, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, anti-inflammatory, and quorum sensing inhibition properties.[1][2][3][4] Found in a variety of natural sources such as marine sponges, bacteria, and fungi, its characterization is crucial for further investigation into its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data interpretation for **cyclo(L-Pro-L-Val)**, presenting key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a logical workflow for spectral interpretation are also provided to aid researchers in the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

- IUPAC Name: (3S,8aS)-3-isopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[5]
- Molecular Formula: C₁₀H₁₆N₂O₂[2][6]
- Molecular Weight: 196.25 g/mol [6]

- Monoisotopic Molecular Weight: 196.121177763 Da
- CAS Number: 2854-40-2[2][6]

Spectroscopic Data

The structural elucidation of **cyclo(L-Pro-L-Val)** relies on the combined interpretation of data from various spectroscopic techniques. This section summarizes the key findings from NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **cyclo(L-Pro-L-Val)** are typically acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **cyclo(L-Pro-L-Val)** (500 MHz, CDCl_3)[7]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.01	s	-	NH
4.09	t	8.2	Pro- α -H
3.95	d	2.2	Val- α -H
3.68–3.61	m	-	Pro- δ -H
3.58–3.49	m	-	Pro- δ -H
2.38–2.29	m	-	Val- β -H
2.15–2.05	m	-	Pro- β -H
2.04–1.90	m	-	Pro- γ -H
1.05	d	6.8	Val- γ -CH ₃
0.85	d	6.8	Val- γ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **cyclo(L-Pro-L-Val)** (126 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
170.1 (approx.)	Pro C=O
166.2 (approx.)	Val C=O
59.0 (approx.)	Pro- α -C
53.4 (approx.)	Val- α -C
45.5 (approx.)	Pro- δ -C
31.4 (approx.)	Val- β -C
28.1 (approx.)	Pro- β -C
22.7 (approx.)	Pro- γ -C
18.9 (approx.)	Val- γ -C
16.6 (approx.)	Val- γ -C

Note: Precise values for ^{13}C NMR were not explicitly available in a single publication and are approximated based on typical chemical shifts for such structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **cyclo(L-Pro-L-Val)**

Technique	Precursor Ion	Observed m/z	Reference
HRMS (ESI)	$[\text{M}+\text{H}]^+$	197.1285 (calc. 197.1285 for $\text{C}_{10}\text{H}_{17}\text{N}_2\text{O}_2^+$)	
GC-MS	$[\text{M}]^+$	196	[5]
LC-MS	$[\text{M}+\text{H}]^+$	197.115	[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy helps identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for **cyclo(L-Pro-L-Val)**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300-3100	N-H stretching (amide)
~2960-2850	C-H stretching (aliphatic)
~1680-1630	C=O stretching (amide I)
~1550-1510	N-H bending (amide II)

Note: Specific IR data for **cyclo(L-Pro-L-Val)** is sparse in the literature; these are characteristic ranges for cyclic dipeptides.

Experimental Protocols

Detailed and standardized experimental procedures are critical for reproducible spectroscopic analysis.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **cyclo(L-Pro-L-Val)** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

- Use the residual solvent peak (CHCl_3 at 7.26 ppm) for chemical shift referencing.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
 - Use the solvent peak (CDCl_3 at 77.16 ppm) for chemical shift referencing.
- 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as needed to confirm assignments and establish connectivity.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of **cyclo(L-Pro-L-Val)** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly or via liquid chromatography.
 - Acquire data in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - Calibrate the instrument using a known standard to ensure high mass accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).
- GC Separation:

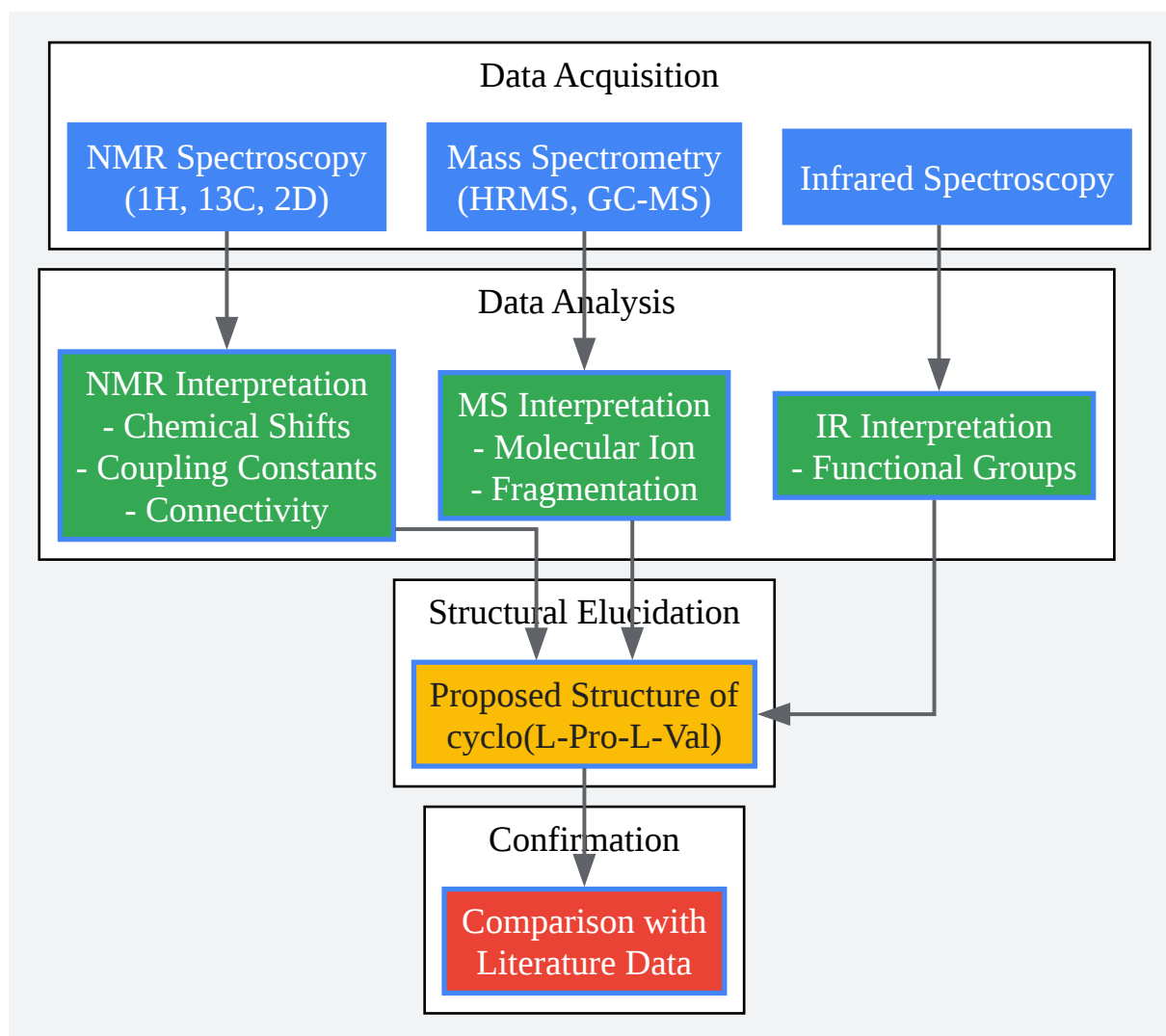
- Use a suitable capillary column (e.g., DB-5ms).
- Employ a temperature gradient to separate the components of the sample mixture.
- MS Detection:
 - Acquire mass spectra in electron ionization (EI) mode.
 - The resulting fragmentation pattern can be compared to spectral libraries for identification.

Visualization of Interpretation Workflow and Biological Context

Visual diagrams can aid in understanding the logical flow of data interpretation and the biological relevance of **cyclo(L-Pro-L-Val)**.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of **cyclo(L-Pro-L-Val)** using spectroscopic data.



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Caption: Workflow for the spectroscopic identification of **cyclo(L-Pro-L-Val)**.

Quorum Sensing Inhibition Pathway

Cyclo(L-Pro-L-Val) has been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism. The diagram below provides a simplified representation of this inhibitory action.



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Caption: Inhibition of bacterial quorum sensing by **cyclo(L-Pro-L-Val)**.

Conclusion

The comprehensive spectroscopic analysis of **cyclo(L-Pro-L-Val)** through NMR, MS, and IR techniques provides a robust framework for its unambiguous identification. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration of the biological activities and therapeutic potential of this intriguing cyclic dipeptide.

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